2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring fused with a lactam (cyclic amide) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or keto-ester in the presence of a dehydrating agent to form the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activity.
Medicine: In the medical field, derivatives of this compound are investigated for their therapeutic potential. They may be used in the development of new drugs for treating various diseases.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would vary based on the specific application and derivatives involved.
Comparison with Similar Compounds
2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Uniqueness: 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the cyclopropyl group and the dimethyl substitution on the pyrimidinone ring
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Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)10-8(7-3-4-7)11-9(5)12/h7H,3-4H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCPJSJVQPTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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